molecular formula C20H25N3.2HCl B1139273 Nitrarine 2HCl CAS No. 20069-05-0

Nitrarine 2HCl

Cat. No.: B1139273
CAS No.: 20069-05-0
M. Wt: 380.35 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrarine dihydrochloride is a compound derived from the alkaloid nitrarine, which is isolated from plants of the Nitraria genus. This compound is known for its unique structure and significant biological activities, including hypotensive, spasmolytic, coronary dilator, and sedative effects in experimental arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrarine dihydrochloride can be synthesized through the dehydrogenation of nitrarine with selenium. This reaction yields 3-(quinolin-8′-yl)-β-carboline and 3-(5′, 6′, 7′, 8′-tetrahydroquinolin-8′-yl)-β-carboline. The synthesis involves specific reaction conditions, including the use of selenium as a reagent and controlled temperature and pressure settings.

Industrial Production Methods

Industrial production of nitrarine dihydrochloride involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The compound is produced in cleanroom environments with strict quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Nitrarine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the structure of nitrarine dihydrochloride.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include selenium for dehydrogenation, as well as other oxidizing and reducing agents. The reactions typically require controlled conditions, such as specific temperatures and pressures, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various β-carboline derivatives, which have distinct chemical and biological properties.

Scientific Research Applications

Nitrarine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Nitrarine dihydrochloride exerts its effects through interactions with specific molecular targets and pathways. The compound’s mechanism of action involves binding to receptors and enzymes, leading to changes in cellular signaling and function. These interactions result in its hypotensive, spasmolytic, and coronary dilator effects .

Comparison with Similar Compounds

Nitrarine dihydrochloride is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:

  • Nitraramine
  • Nitraraine
  • Schoberine
  • Dehydroschoberine
  • Tetramethylenetetrahydro-β-carboline
  • N-Methylnitrarine

These compounds share structural similarities but differ in their specific biological activities and applications .

Properties

IUPAC Name

(1R,2R,15S,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H/t14-,15+,17-,18-,20+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFJKGLXKPEJMU-DEPWHFIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]3CC[C@H]([C@H]2NC1)[C@H]4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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